Cas no 1174064-63-1 (4-(4-Bromopyrazol-1-yl)benzaldehyde)

4-(4-Bromopyrazol-1-yl)benzaldehyde is a versatile brominated heterocyclic aldehyde used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its structure combines a pyrazole moiety with a benzaldehyde group, making it valuable for constructing complex molecules, particularly in medicinal chemistry and materials science. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The aldehyde functionality offers further derivatization potential, including condensation or reduction reactions. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its utility in synthesizing biologically active compounds and functional materials underscores its importance in advanced chemical research.
4-(4-Bromopyrazol-1-yl)benzaldehyde structure
1174064-63-1 structure
Product Name:4-(4-Bromopyrazol-1-yl)benzaldehyde
CAS No:1174064-63-1
MF:C10H7BrN2O
MW:251.079381227493
MDL:MFCD12756238
CID:1030200
PubChem ID:45594325
Update Time:2025-10-21

4-(4-Bromopyrazol-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
    • 4-(4-bromopyrazol-1-yl)benzaldehyde
    • 4-(4-bromopyrazolyl)benzaldehyde
    • ACMC-2099u8
    • ANW-17022
    • CTK4B0261
    • MAY00329
    • MolPort-009-013-781
    • SBB100882
    • 4-(4-Bromopyrazol-1-yl)benzaldehyde
    • MDL: MFCD12756238
    • Inchi: 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
    • InChI Key: WRORMQDKQSKVFB-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)C1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 249.97400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 34.89000
  • LogP: 2.44730

4-(4-Bromopyrazol-1-yl)benzaldehyde Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(4-Bromopyrazol-1-yl)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1174064-63-1)4-(4-Bromopyrazol-1-yl)benzaldehyde
Order Number:A995847
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:15
Price ($):318.0
Email:sales@amadischem.com

Additional information on 4-(4-Bromopyrazol-1-yl)benzaldehyde

Recent Advances in the Application of 4-(4-Bromopyrazol-1-yl)benzaldehyde (CAS: 1174064-63-1) in Chemical Biology and Pharmaceutical Research

The compound 4-(4-Bromopyrazol-1-yl)benzaldehyde (CAS: 1174064-63-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements involving this compound, highlighting its role in drug discovery, medicinal chemistry, and targeted therapeutics.

Recent studies have demonstrated the utility of 4-(4-Bromopyrazol-1-yl)benzaldehyde as a building block for the development of novel kinase inhibitors and other small-molecule therapeutics. Its unique chemical structure, featuring both a bromopyrazole moiety and a benzaldehyde group, allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry. Researchers have successfully employed this compound in the synthesis of potent inhibitors targeting specific signaling pathways implicated in cancer and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized 4-(4-Bromopyrazol-1-yl)benzaldehyde as a key intermediate in the development of selective JAK2 inhibitors. The compound's bromine atom served as an excellent handle for further modifications through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analogs with improved pharmacological properties. The resulting compounds showed promising activity in preclinical models of myeloproliferative disorders.

Another significant application was reported in the field of PROTAC (Proteolysis Targeting Chimera) technology, where 4-(4-Bromopyrazol-1-yl)benzaldehyde was used to construct the linker portion of bifunctional molecules. The aldehyde functionality allowed for efficient conjugation with E3 ligase ligands, while the bromopyrazole group facilitated attachment to target protein binders. This approach has led to the development of novel degraders targeting previously "undruggable" proteins in oncology.

From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing 4-(4-Bromopyrazol-1-yl)benzaldehyde. A 2022 publication in Organic Process Research & Development described an optimized, scalable synthesis route that significantly reduced production costs while maintaining high purity standards. This development is particularly important for enabling larger-scale applications in drug discovery programs.

Looking forward, the unique properties of 4-(4-Bromopyrazol-1-yl)benzaldehyde position it as a valuable tool in emerging areas such as covalent drug discovery and chemical biology probes. Its ability to serve as a platform for both reversible and irreversible inhibitors makes it particularly attractive for targeting challenging biological systems. Ongoing research continues to explore its potential in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1174064-63-1)4-(4-Bromopyrazol-1-yl)benzaldehyde
A995847
Purity:99%
Quantity:5g
Price ($):318.0
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